![molecular formula C23H26N2O2 B12612338 2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile CAS No. 917981-10-3](/img/structure/B12612338.png)
2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile is an organic compound characterized by its unique structure, which includes a nonane chain flanked by two benzonitrile groups connected via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile typically involves the reaction of nonane-1,9-diol with benzonitrile in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of nonane-1,9-diol are replaced by benzonitrile groups. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic attack on the benzonitrile.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzonitrile groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are primary amines.
Substitution: The major products depend on the substituent introduced, such as nitrobenzonitrile or bromobenzonitrile.
Scientific Research Applications
2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitrile groups, which can form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
- 2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile
- 2,2’-[Decane-1,10-diylbis(oxy)]dibenzonitrile
Uniqueness
2,2’-[Nonane-1,9-diylbis(oxy)]dibenzonitrile is unique due to its specific chain length and the presence of benzonitrile groups. This structure imparts distinct physical and chemical properties, such as solubility, reactivity, and stability, which can be tailored for specific applications. The nonane chain provides flexibility, while the benzonitrile groups offer sites for further functionalization, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
917981-10-3 |
|---|---|
Molecular Formula |
C23H26N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[9-(2-cyanophenoxy)nonoxy]benzonitrile |
InChI |
InChI=1S/C23H26N2O2/c24-18-20-12-6-8-14-22(20)26-16-10-4-2-1-3-5-11-17-27-23-15-9-7-13-21(23)19-25/h6-9,12-15H,1-5,10-11,16-17H2 |
InChI Key |
JAXDFZDBUQTFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCCCCCCOC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


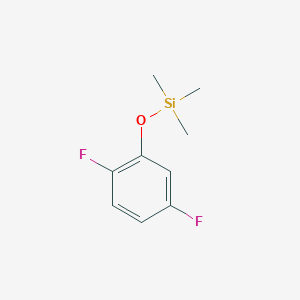
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
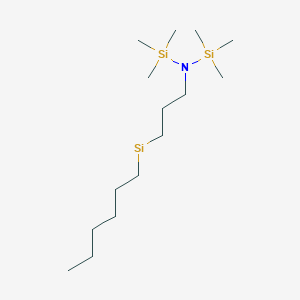
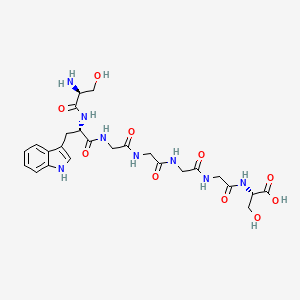

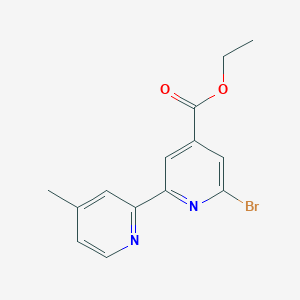
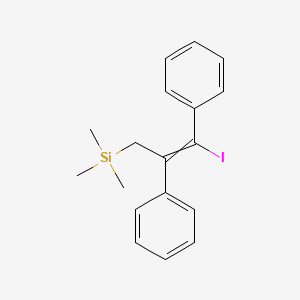
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
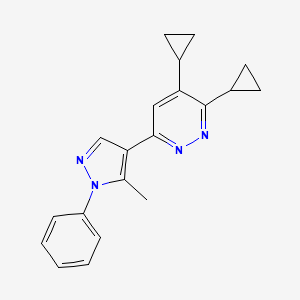
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
